An In-Depth Technical Guide to the Solubility of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA)
An In-Depth Technical Guide to the Solubility of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, also known as para-Methoxymethamphetamine (PMMA). Understanding the solubility of this compound is a critical prerequisite for its analytical determination, formulation development, and the interpretation of its pharmacokinetic and pharmacodynamic properties. This document synthesizes available data with foundational scientific principles to offer a practical and in-depth resource.
Executive Summary: The Crucial Role of Solubility in Preformulation
In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the developability of a new chemical entity. For a compound like 1-(4-methoxyphenyl)-N-methylpropan-1-amine, a synthetic stimulant of the amphetamine class, its solubility profile governs its absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough understanding of its solubility in various media—from aqueous buffers simulating physiological conditions to organic solvents used in analytical methodologies—is paramount for any rigorous scientific investigation. This guide delves into the qualitative and quantitative solubility data of PMMA, explores the theoretical underpinnings of its pH-dependent solubility, and provides detailed, validated protocols for its empirical determination and quantification.
Physicochemical Properties of para-Methoxymethamphetamine (PMMA)
A foundational understanding of the intrinsic properties of PMMA is essential for interpreting its solubility behavior. As a member of the phenethylamine and amphetamine chemical classes, its structure dictates its physical and chemical characteristics.
Table 1: Key Physicochemical Properties of para-Methoxymethamphetamine (PMMA) and Related Analogs
| Property | Value (PMMA) | Value (PMA - para-Methoxyamphetamine) | Significance |
| Molecular Formula | C₁₁H₁₇NO | C₁₀H₁₅NO | Defines the elemental composition and molar mass. |
| Molar Mass | 179.26 g/mol | 165.23 g/mol | Crucial for converting between mass and molar concentrations. |
| Form | Base: Oily Liquid; HCl Salt: Crystalline Solid | Base: Liquid; HCl Salt: Solid | The physical state and salt form significantly impact solubility. |
| pKa (amine) | Est. ~9.5 | 9.53[1] | The pH at which the compound is 50% ionized; critical for predicting pH-dependent aqueous solubility. |
| logP | Not experimentally determined | 1.77[1] | A measure of lipophilicity, indicating its preference for non-polar environments. |
| UV λmax (in 0.1 N HCl) | 225, 276, 283 nm[2] | 225, 277, 283 nm | Wavelengths of maximum absorbance for UV-Vis quantification. |
Note: Due to the limited availability of experimental data for PMMA, some properties are estimated based on its close structural analog, p-Methoxyamphetamine (PMA).
The amine functional group in PMMA is basic and will be protonated at physiological pH. The estimated pKa of approximately 9.5 indicates that PMMA will exist predominantly in its ionized, water-soluble form in the acidic environment of the stomach and the near-neutral pH of the small intestine. This has profound implications for its oral absorption.
Solubility Profile of para-Methoxymethamphetamine (PMMA)
The solubility of PMMA is highly dependent on the solvent and, in the case of aqueous media, the pH. It is available as a free base and more commonly as a hydrochloride salt. The salt form generally exhibits significantly higher aqueous solubility.
Qualitative Solubility
A general understanding of PMMA's solubility in common laboratory solvents is essential for sample preparation and analysis.
Table 2: Qualitative Solubility of PMMA Base and Hydrochloride Salt [3]
| Solvent | PMMA Free Base | PMMA Hydrochloride Salt |
| Water | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Chloroform | No data available | Sparingly Soluble |
| Acetone | No data available | Slightly Soluble |
| Hexane | No data available | Insoluble |
| Ether | No data available | Insoluble |
Solubility terms are defined as per pharmacopeial standards.
Quantitative Solubility
Quantitative solubility data is critical for preparing solutions of known concentrations for analytical standards, bioassays, and formulation studies.
Table 3: Quantitative Solubility of PMMA Hydrochloride Salt [2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| PBS (pH 7.2) | 10 | ~46.4 |
| Ethanol | 30 | ~139.1 |
| DMSO | 30 | ~139.1 |
| DMF | 30 | ~139.1 |
The Impact of pH on Aqueous Solubility
As a weak base, the aqueous solubility of PMMA is intrinsically linked to the pH of the solution. The relationship between pH, pKa, and the solubility of an ionizable compound is a cornerstone of pharmaceutical science.
At a pH below the pKa, the amine group of PMMA is predominantly protonated (BH⁺), forming a cation that is more readily solvated by polar water molecules. Conversely, at a pH above the pKa, the un-ionized free base (B) form predominates, which is less water-soluble.
Caption: Illustrative pH-solubility profile for a weak base like PMMA.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early drug discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development and regulatory submissions.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard."
Protocol:
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Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 10).
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Sample Preparation: Add an excess amount of PMMA hydrochloride salt to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
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Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved PMMA using a validated analytical method (see Section 5).
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pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination (High-Throughput Method)
This method is used for rapid screening and involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates.
Protocol:
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Stock Solution Preparation: Prepare a high-concentration stock solution of PMMA in DMSO (e.g., 10 mM).
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Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
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Addition to Buffer: Transfer a small, fixed volume of each dilution to a microplate containing the aqueous buffer of interest.
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Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
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Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring turbidity (nephelometry), or by filtering and quantifying the dissolved compound.
Analytical Methods for Quantification
Accurate and validated analytical methods are essential for quantifying the concentration of PMMA in solubility studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture.
Table 4: Example HPLC Method for PMMA Quantification [3]
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 150 mm x 4.6 mm | A standard reversed-phase column suitable for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile : pH 2.5 Buffer (7:93 v/v) | The acidic pH ensures that the amine is protonated, leading to better peak shape. The low percentage of organic solvent provides good retention on the C18 column. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | A common wavelength for detecting aromatic compounds. PMMA also has absorbance maxima at 225, 276, and 283 nm which can be used.[2] |
| Injection Volume | 3 µL | A small injection volume is sufficient for sensitive detection. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds like PMMA.
Table 5: Example GC-MS Method for PMMA Analysis [3]
| Parameter | Condition | Rationale |
| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 15 m x 0.25 mm x 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Injector Temp. | 260°C | Ensures rapid volatilization of the analyte. |
| Oven Program | Initial 140°C, ramp to 310°C | A temperature program allows for the separation of compounds with different boiling points. |
| Detection | Mass Spectrometry (Electron Ionization) | Provides both qualitative (mass spectrum) and quantitative (ion abundance) data. |
UV-Vis Spectroscopy
For pure solutions, UV-Vis spectroscopy can be a quick and simple method for quantification, provided a molar extinction coefficient is known or a standard curve is generated. The absorbance maxima for PMMA hydrochloride in 0.1 N HCl are at 225, 276, and 283 nm.[2]
Conclusion and Future Perspectives
The solubility of 1-(4-methoxyphenyl)-N-methylpropan-1-amine is a multifaceted property that is critical to its scientific investigation. As a weak base, its aqueous solubility is fundamentally governed by pH. The hydrochloride salt offers a practical means of achieving sufficient aqueous concentrations for experimental work. This guide has provided a framework for understanding and experimentally determining the solubility of PMMA, drawing upon established analytical techniques and preformulation principles.
For drug development professionals, a comprehensive pH-solubility profile, coupled with solid-state characterization (e.g., polymorphism of the hydrochloride salt), would be essential next steps to fully de-risk this compound for further development. The protocols and data presented herein serve as a robust starting point for these critical investigations.
References
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PubChem. (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. [Link]
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SWGDrug. p-METHOXYMETHAMPHETAMINE. August 9, 2005. [Link]
